molecular formula C20H19BrN2O B2534754 3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide CAS No. 1351595-72-6

3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2534754
CAS No.: 1351595-72-6
M. Wt: 383.289
InChI Key: DSAZPNJQHQJBME-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a chemical compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a benzamide moiety linked via an alkyne spacer to a 1,2,3,4-tetrahydroisoquinoline group. The alkyne linker is a key feature that may be explored to mimic the linear geometry of a transition state in enzyme-catalyzed reactions, a design strategy that has been employed in the development of high-affinity inhibitors for other targets . The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, found in numerous biologically active alkaloids and pharmaceuticals, and is frequently utilized in synthetic methodology development, such as metal-free oxidative C-H functionalization to create diverse compound libraries . The bromine atom on the benzamide ring offers a versatile handle for further structural diversification via cross-coupling reactions, allowing researchers to explore structure-activity relationships. This compound is intended for research applications such as the synthesis of more complex molecules, the investigation of enzyme mechanisms, and as a building block in probe development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O/c21-19-9-5-8-17(14-19)20(24)22-11-3-4-12-23-13-10-16-6-1-2-7-18(16)15-23/h1-2,5-9,14H,10-13,15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAZPNJQHQJBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1351595-72-6
Molecular Formula C20_{20}H19_{19}BrN2_2O
Molecular Weight 383.3 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dihydroisoquinoline moiety is significant for its bioactive properties, influencing its pharmacological profile.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that derivatives of isoquinoline compounds can inhibit tumor growth by modulating signaling pathways involved in cancer cell proliferation .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes associated with metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this benzamide derivative may have neuroprotective effects, making them candidates for treating neurodegenerative diseases like Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: Antitumor Efficacy

A study examined the antitumor effects of a structurally similar compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .

Study 2: Neuroprotective Properties

In a model of neurodegeneration, compounds with similar structures exhibited protective effects against neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of apoptotic pathways, highlighting their therapeutic potential in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include:

  • Formation of the Dihydroisoquinoline Core : This step often involves cyclization reactions that introduce the isoquinoline structure.
  • Bromination : The introduction of the bromine atom is crucial for enhancing biological activity and improving lipophilicity.
  • Amidation : The final step involves forming the amide bond with appropriate coupling reagents to yield the target compound.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the potential of compounds containing the isoquinoline structure in treating neurodegenerative diseases. For instance, derivatives of isoquinoline have been synthesized and tested for their inhibitory effects on monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The inhibition of MAO is particularly relevant for conditions such as depression and Parkinson's disease, where neurotransmitter imbalance plays a significant role .

Enzyme Inhibition

The compound has shown promising activity as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition is beneficial for conditions like Alzheimer's disease, where increased levels of acetylcholine can enhance cognitive function . The synthesis and evaluation of related compounds have demonstrated that modifications to the isoquinoline structure can lead to enhanced AChE inhibitory activity, suggesting that 3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide may also possess similar properties.

Synthesis and Evaluation

A study focused on synthesizing various benzothiazole–isoquinoline derivatives, including those similar to this compound, evaluated their biological activity against MAO and cholinesterase. The results indicated that specific modifications could lead to compounds with significant inhibitory potency, underscoring the importance of structural variations in drug design .

Pharmaceutical Compositions

Patents have been filed detailing pharmaceutical compositions that include compounds like this compound. These compositions are aimed at treating neurodegenerative diseases and provide insights into formulation strategies that enhance bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Core

The position and type of substituents on the benzamide ring significantly alter physicochemical and biological properties. Key analogues include:

Table 1: Substituent Effects on Benzamide Analogues
Compound ID Substituent Position/Type Yield (%) Key Observations Source
Target Compound 3-Bromo 7.5* Low yield due to Pd-catalyzed step
Compound 19 () 4-Fluorobenzyl 61.2 High yield; fluorine enhances stability
Compound 22 () 4-Bromo-2-fluorophenyl 40 Dual halogenation; moderate yield
Compound 25 () 4-Bromophenyl 38 Para-bromo; lower yield vs. meta
Compound 23 () 4-Acetamido N/A Amide group introduces polarity
Compound 28 () 3-(2-(Dimethylamino)ethoxy) N/A Polar side chain for solubility

Notes:

  • The target compound’s meta-bromo substitution distinguishes it from para-halogenated analogues (e.g., Compound 25). Meta-positioning may reduce steric hindrance in binding pockets compared to ortho-substituents (e.g., Compound 22).
  • Fluorinated derivatives (e.g., Compound 19) exhibit higher synthetic yields, suggesting bromine’s bulkiness complicates coupling reactions .

Linker Modifications

The linker between the benzamide and dihydroisoquinoline moieties influences molecular flexibility and interactions:

Table 2: Linker Variations in Analogues
Compound ID Linker Structure Key Features Source
Target Compound But-2-yn-1-yl Rigid alkyne spacer; linear geometry N/A*
Compound 19-25 () -CH2- (methylene) Flexible; permits rotational freedom
Compound 23 () -CH2- (methylene) + hydroxy Hydroxy group enables H-bonding
Compound 46 () Tetrahydrofuran-3-ylamino Cyclic ether enhances solubility
Step 5 () Pyrrolidin-3-yl Heterocyclic linker for π-π stacking

Notes:

  • Hydrophilic linkers (e.g., hydroxypropyl in ) improve aqueous solubility, critical for bioavailability .

Q & A

Q. Q1. What synthetic routes are optimal for preparing 3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves sequential coupling reactions. Key steps include:

Amide bond formation : React 3-bromobenzoyl chloride with a propargylamine intermediate (containing the dihydroisoquinoline moiety) under anhydrous conditions using coupling agents like EDCI/HOBt or DMAP in DMF .

Alkyne functionalization : Introduce the dihydroisoquinoline group via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or palladium-mediated cross-coupling .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol to achieve >95% purity .
Critical parameters : Temperature control (0–5°C during amide coupling) and inert atmosphere (N₂/Ar) prevent side reactions like hydrolysis or oxidation .

Q. Q2. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the presence of the dihydroisoquinoline ring (δ 2.8–3.5 ppm for CH₂ groups), alkyne protons (δ 2.1–2.3 ppm), and brominated aromatic protons (δ 7.4–7.8 ppm) .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ at m/z 436.08) .
  • FT-IR : Key peaks include C≡C stretch (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
    Note : X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities in the dihydroisoquinoline moiety .

Q. Q3. How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors with known affinity for benzamide or dihydroisoquinoline motifs (e.g., sigma receptors, cholinesterases) .
  • Assays :
    • In vitro enzyme inhibition (e.g., acetylcholinesterase IC₅₀ determination via Ellman’s assay) .
    • Cellular viability assays (MTT/XTT) using cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative effects .
  • Controls : Include structurally analogous compounds (e.g., non-brominated benzamides) to isolate the bromine’s role in activity .

Advanced Research Questions

Q. Q4. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
  • Docking simulations : Use Schrödinger Maestro or AutoDock to model interactions between the bromobenzamide group and enzyme active sites (e.g., butyrylcholinesterase’s catalytic triad) .
  • Mutagenesis : Engineer enzyme variants (e.g., Ser198Ala in cholinesterases) to validate binding residues via activity loss .
    Data interpretation : Correlate IC₅₀ shifts with structural modifications (e.g., bromine removal reduces potency by ~40%, suggesting halogen bonding is critical) .

Q. Q5. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Scaffold modifications :
    • Replace the alkyne linker with a saturated chain to assess rigidity’s impact on receptor binding .
    • Substitute bromine with Cl, F, or NO₂ to probe electronic effects .
  • Biological testing : Compare modified analogs in dose-response assays (e.g., EC₅₀ for sigma-2 receptor binding) .
    Key finding : The dihydroisoquinoline moiety’s planarity enhances π-π stacking with aromatic enzyme pockets, while the alkyne linker improves membrane permeability .

Q. Q6. How should contradictory data on solubility and bioavailability be resolved?

Methodological Answer:

  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanocrystals via antisolvent precipitation .
  • Bioavailability assays : Perform parallel artificial membrane permeability (PAMPA) and pharmacokinetic studies in rodents (plasma t½, Cₘₐₓ) .
  • Data reconciliation : If solubility in vitro (e.g., 12 µM in PBS) conflicts with in vivo absorption, consider prodrug strategies (e.g., esterification of the amide) .

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